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Introduction
MFH290 is a potent and highly selective covalent inhibitor of cyclin-dependent kinase 12

(CDK12) and CDK13.[1][2] Its mechanism of action involves forming a covalent bond with a

specific cysteine residue (Cys-1039) in the kinase domain of CDK12.[1][2] This irreversible

inhibition disrupts the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a

critical process for transcriptional elongation and the expression of key DNA damage response

(DDR) genes.[1] The downregulation of DDR pathways creates a state of "BRCAness,"

rendering cancer cells highly susceptible to agents that cause DNA damage, such as PARP

inhibitors. This targeted induction of a specific cellular vulnerability that is lethal only in

combination with another specific genetic or chemical perturbation is known as synthetic

lethality. These notes provide detailed protocols for utilizing MFH290 to induce synthetic

lethality in cancer cells, particularly in combination with the PARP inhibitor olaparib.

Mechanism of Action
MFH290 selectively targets CDK12 and CDK13, leading to a reduction in the expression of

genes essential for the homologous recombination (HR) pathway of DNA repair. This creates a

synthetic lethal relationship with the inhibition of PARP, an enzyme crucial for the repair of

single-strand DNA breaks. When PARP is inhibited in cells with a compromised HR pathway,

single-strand breaks accumulate and convert to lethal double-strand breaks during DNA

replication, leading to apoptosis.
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Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of MFH290

Kinase IC50 (nM)

CDK12/CycK 87 ± 4

CDK13/CycK 29 ± 2

Data extracted from Liu et al., J Med Chem. 2020.

Table 2: Anti-proliferative Activity of MFH290 in Jurkat
Cells

Compound IC50 (nM)

MFH290 180 ± 20

Data extracted from Liu et al., J Med Chem. 2020.

Table 3: Synergistic Anti-proliferative Effect of MFH290
and Olaparib in Jurkat Cells

Treatment IC50 (nM)

Olaparib >10,000

Olaparib + MFH290 (100 nM) 2,100 ± 300

Olaparib + MFH290 (200 nM) 800 ± 100

Data extracted from Liu et al., J Med Chem. 2020.
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Caption: Signaling pathway of MFH290-induced synthetic lethality.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b11932887?utm_src=pdf-body-img
https://www.benchchem.com/product/b11932887?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Cell Culture & Treatment

Phase 2: Assays

Phase 3: Data Analysis

Seed Cancer Cells
(e.g., Jurkat)

Treat with MFH290,
Olaparib, or Combination

Incubate for
Specified Duration

Cell Viability Assay
(e.g., CellTiter-Glo)

Apoptosis Assay
(e.g., Annexin V Staining)

Western Blot Analysis
(p-RNAPII, DDR proteins)

Quantify Results &
Determine IC50/Synergy

Click to download full resolution via product page

Caption: General experimental workflow for assessing MFH290 activity.

Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is adapted from the methods used to assess the anti-proliferative effects of

MFH290.

Materials:
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Cancer cell line of interest (e.g., Jurkat)

RPMI-1640 medium supplemented with 10% FBS

MFH290 (stock solution in DMSO)

Olaparib (stock solution in DMSO)

96-well opaque-walled plates

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Luminometer

Procedure:

Cell Seeding:

Harvest cells and perform a cell count.

Seed 5,000 cells per well in 100 µL of culture medium into a 96-well opaque-walled plate.

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

Compound Treatment:

Prepare serial dilutions of MFH290 and Olaparib in culture medium.

Add the desired concentrations of MFH290, Olaparib, or the combination to the respective

wells. Include a vehicle control (DMSO) at the same final concentration as the highest

compound concentration.

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

Cell Viability Measurement:

Equilibrate the CellTiter-Glo® reagent to room temperature.
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Remove the plate from the incubator and allow it to equilibrate to room temperature for 30

minutes.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate-reading luminometer.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Plot the dose-response curves and determine the IC50 values using appropriate software

(e.g., GraphPad Prism).

Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide

(PI) staining followed by flow cytometry.

Materials:

Treated and untreated cells

Annexin V-FITC Apoptosis Detection Kit

Phosphate-Buffered Saline (PBS)

Flow cytometer

Procedure:

Cell Preparation:

Following treatment with MFH290 and/or Olaparib, collect the cells (including any floating

cells) by centrifugation.
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Wash the cells twice with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

Staining:

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis:

Analyze the samples on a flow cytometer within 1 hour of staining.

Use appropriate compensation controls for FITC and PI.

Gate on the cell population in the forward scatter versus side scatter plot.

Analyze the stained cells to differentiate between viable (Annexin V- / PI-), early apoptotic

(Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+)

populations.

Western Blot Analysis for Phospho-RNA Polymerase II
This protocol details the procedure to assess the inhibition of CDK12 activity by measuring the

phosphorylation of its substrate, RNA Polymerase II.

Materials:

Treated and untreated cells

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit
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SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-RNA Polymerase II (Ser2), anti-total RNA Polymerase II,

anti-GAPDH (loading control)

HRP-conjugated secondary antibodies

Enhanced Chemiluminescence (ECL) detection reagents

Imaging system

Procedure:

Cell Lysis:

After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at

4°C.

Collect the supernatant containing the protein lysate.

Protein Quantification:

Determine the protein concentration of each lysate using the BCA assay according to the

manufacturer's instructions.

SDS-PAGE and Western Blotting:

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.
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Immunoblotting:

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-phospho-RNAPII Ser2)

overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane again three times with TBST.

Detection:

Apply the ECL reagent to the membrane and visualize the protein bands using a

chemiluminescence imaging system.

Strip the membrane and re-probe with antibodies for total RNAPII and a loading control

(e.g., GAPDH) to ensure equal protein loading.

Conclusion
MFH290 is a valuable research tool for investigating the therapeutic potential of CDK12/13

inhibition and the induction of synthetic lethality in cancer cells. The protocols provided herein

offer a framework for assessing the cellular effects of MFH290, both as a single agent and in

combination with other anti-cancer drugs like PARP inhibitors. Careful optimization of these

protocols for specific cell lines and experimental conditions is recommended for obtaining

robust and reproducible results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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